molecular formula C16H17N3O2S2 B2736460 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034481-99-5

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2736460
CAS No.: 2034481-99-5
M. Wt: 347.45
InChI Key: MCOFPANYRFYZLZ-UHFFFAOYSA-N
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Description

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a thiophene ring, a benzo[c][1,2,5]thiadiazole core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and benzo[c][1,2,5]thiadiazole moieties can interact with enzymes, receptors, or other proteins, leading to various biological effects. These interactions can modulate signaling pathways, enzyme activity, or gene expression, contributing to the compound’s therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide

Uniqueness

N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications compared to similar compounds.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-7-4-11(13-5-8-22-10-13)3-6-17-16(21)12-1-2-14-15(9-12)19-23-18-14/h1-2,5,8-11,20H,3-4,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOFPANYRFYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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